3beta-Hydroxypregna-5,14-dien-29-one
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Overview
Description
1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound with significant biological activity. It is classified as a corticosteroid hormone, which plays a crucial role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves binding to specific receptors in target cells, leading to changes in gene expression and protein synthesis. This compound primarily targets glucocorticoid receptors, modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Corticosterone: Another corticosteroid hormone with similar biological functions.
Hydrocortisone: A widely used corticosteroid for its anti-inflammatory properties.
Prednisone: A synthetic corticosteroid with potent immunosuppressive effects.
Uniqueness
1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activity and therapeutic potential .
Properties
CAS No. |
22042-13-3 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,7,15-17,19,23H,5-6,8-12H2,1-3H3/t15-,16-,17+,19-,20-,21+/m0/s1 |
InChI Key |
XUTXUYNYUKSWRF-LZQVICCCSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
(3β)-3-Hydroxypregna-5,14-dien-20-one |
Origin of Product |
United States |
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